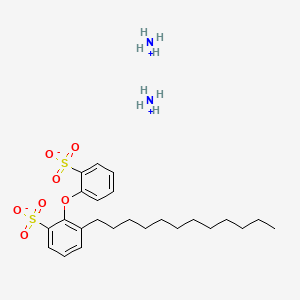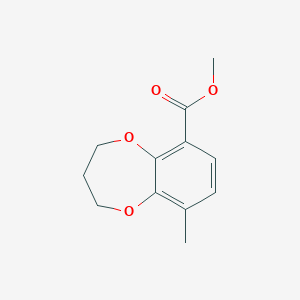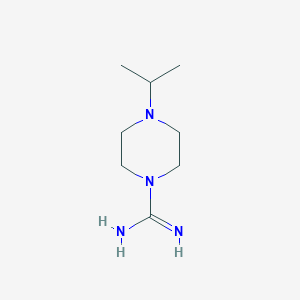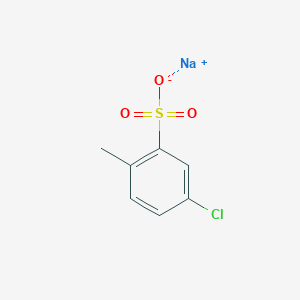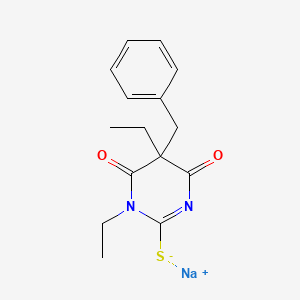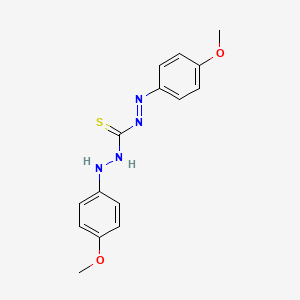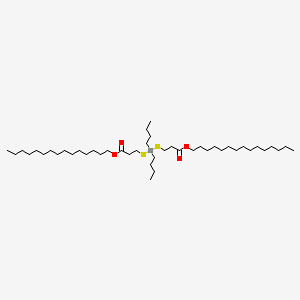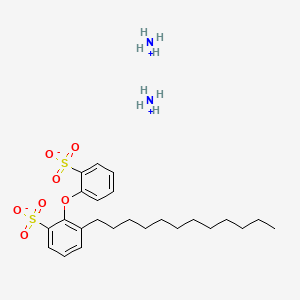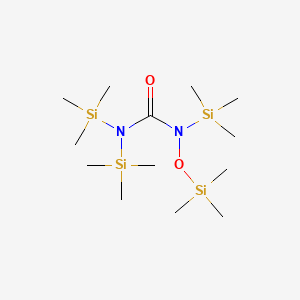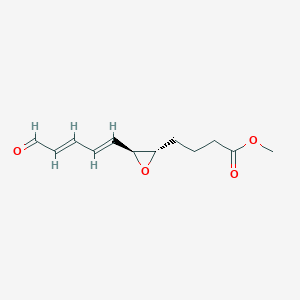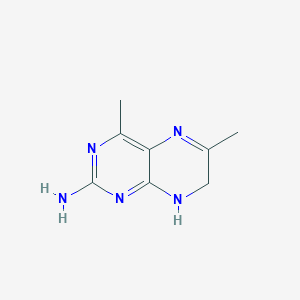
4,6-Dimethyl-7,8-dihydropteridin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,6-Dimethyl-7,8-dihydropteridin-2-amine is a chemical compound belonging to the class of dihydropteridines It is characterized by its unique structure, which includes two methyl groups at positions 4 and 6, and an amine group at position 2
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dimethyl-7,8-dihydropteridin-2-amine typically involves a tandem SnAr-amidation cyclization reaction. One common method includes the reaction between 4-chloropyrimidin-5-amine and (S)-N-methylalanine. This reaction is optimized using a design of experiments (DoE) approach, which improves conversion rates and reduces reaction time while maintaining high optical purity .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of optimizing reaction conditions and scaling up laboratory procedures are generally applied to achieve efficient production.
化学反応の分析
Types of Reactions
4,6-Dimethyl-7,8-dihydropteridin-2-amine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.
Reduction: The compound can be reduced to form more hydrogenated derivatives.
Substitution: This involves the replacement of one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like chlorine or bromine. The reactions are typically carried out under controlled conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted pteridines.
科学的研究の応用
4,6-Dimethyl-7,8-dihydropteridin-2-amine has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex pteridine derivatives.
Biology: The compound is studied for its potential role in biological processes and as a model compound in biochemical research.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 4,6-Dimethyl-7,8-dihydropteridin-2-amine involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or modulator, affecting various biochemical processes. Detailed studies are required to elucidate the exact pathways and molecular targets involved .
類似化合物との比較
Similar Compounds
2-amino-6-(hydroxymethyl)-7,8-dihydropteridin-4-one: This compound is similar in structure but has a hydroxymethyl group at position 6 instead of a methyl group.
4,6-Dimethyl-7,8-dihydropteridin-2(1H)-one: This compound differs by having a keto group at position 2 instead of an amine group.
Uniqueness
4,6-Dimethyl-7,8-dihydropteridin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its unique structure makes it a valuable compound for various research and industrial applications.
特性
CAS番号 |
90085-11-3 |
|---|---|
分子式 |
C8H11N5 |
分子量 |
177.21 g/mol |
IUPAC名 |
4,6-dimethyl-7,8-dihydropteridin-2-amine |
InChI |
InChI=1S/C8H11N5/c1-4-3-10-7-6(11-4)5(2)12-8(9)13-7/h3H2,1-2H3,(H3,9,10,12,13) |
InChIキー |
DZCGHYLIBQRFTP-UHFFFAOYSA-N |
正規SMILES |
CC1=NC2=C(N=C(N=C2NC1)N)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



